1,3-Diphenyl-5-(2-aminophenyl)pyrazole
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Overview
Description
1,3-Diphenyl-5-(2-aminophenyl)pyrazole is a versatile organic compound that serves as a building block in the synthesis of complex molecules. It is characterized by a pyrazole ring substituted with two phenyl groups and an aminophenyl group. This compound is known for its utility in organic synthesis and as a specialty chemical .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-5-(2-aminophenyl)pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-5-(2-aminophenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The phenyl and aminophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in DMSO.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like aryl halides and bases such as potassium carbonate are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1,3-Diphenyl-5-(2-aminophenyl)pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole involves its interaction with molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit specific enzymes and receptors, leading to various biological effects. The compound’s structure allows it to interact with multiple targets, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole: Similar in structure but lacks the aminophenyl group.
1-(4-Aminophenyl)-3,5-Dimethyl-1H-pyrazole: Contains a dimethyl group instead of diphenyl.
1,3-Diphenyl-5-(2-hydroxyphenyl)pyrazole: Substituted with a hydroxy group instead of an amino group.
Uniqueness
1,3-Diphenyl-5-(2-aminophenyl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17N3 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(2,5-diphenylpyrazol-3-yl)aniline |
InChI |
InChI=1S/C21H17N3/c22-19-14-8-7-13-18(19)21-15-20(16-9-3-1-4-10-16)23-24(21)17-11-5-2-6-12-17/h1-15H,22H2 |
InChI Key |
ODLHPFCCSPUYTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=CC=C3N)C4=CC=CC=C4 |
Origin of Product |
United States |
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